molecular formula C11H20NO11P B14759523 (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid

Cat. No.: B14759523
M. Wt: 373.25 g/mol
InChI Key: NMEMTQKUEVNSPV-MKFCKLDKSA-N
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Description

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, dihydroxy, and phosphonooxymethyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the formation of the oxan ring, the introduction of the acetamido group, and the addition of the phosphonooxymethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may need specific solvents and temperatures to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme activity, metabolic pathways, and cellular processes due to its unique functional groups.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes or receptors, while the phosphonooxymethyl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid: shares similarities with other compounds containing acetamido, dihydroxy, and phosphonooxymethyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C11H20NO11P

Molecular Weight

373.25 g/mol

IUPAC Name

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C11H20NO11P/c1-4(10(15)16)22-9-7(12-5(2)13)11(17)23-6(8(9)14)3-21-24(18,19)20/h4,6-9,11,14,17H,3H2,1-2H3,(H,12,13)(H,15,16)(H2,18,19,20)/t4-,6-,7-,8-,9-,11?/m1/s1

InChI Key

NMEMTQKUEVNSPV-MKFCKLDKSA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)COP(=O)(O)O)O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)NC(=O)C

Origin of Product

United States

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